molecular formula C16H16N6O4 B2810547 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide CAS No. 899995-46-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide

Cat. No.: B2810547
CAS No.: 899995-46-1
M. Wt: 356.342
InChI Key: DSRDPCRFKATRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide (CAS 899995-46-1) is a high-purity chemical compound supplied for research use. This molecule features a pyrazolo[3,4-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its ability to interact with various enzymatic targets . The molecular formula is C16H16N6O4, and it has a molecular weight of 356.34 g/mol . The structure includes a tert-butyl group at the N1 position and a 3-nitrobenzamide substituent at the 5-yl position, which can be critical for target binding and selectivity . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Research applications: Compounds based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold are recognized as modulators of key cellular kinases . Specifically, structural analogs of this chemical class have been investigated as potent modulators of serine-threonine kinases, including p70S6K, Akt1, and Akt2 . These kinases are central to signaling pathways that regulate critical cellular processes such as proliferation, differentiation, programmed cell death, and metabolism . Consequently, this reagent holds significant research value for studying immunological, inflammatory, and proliferative diseases . Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or a key intermediate in the development of novel kinase inhibitors.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-16(2,3)21-13-12(8-18-21)15(24)20(9-17-13)19-14(23)10-5-4-6-11(7-10)22(25)26/h4-9H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDPCRFKATRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The tert-butyl group is introduced via alkylation reactions, and the nitrobenzamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the tert-butyl group could result in various alkylated or arylated derivatives.

Scientific Research Applications

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis and Spectral Properties

The target compound’s structure aligns with pyrazolo[3,4-d]pyrimidine derivatives reported in Figure 15 (), which include substituents such as phenyl, anilino, piperidine, and imidazole groups. Key distinctions:

  • Tert-butyl vs. phenyl groups : The tert-butyl group in the target compound may reduce π-π stacking interactions but improve lipophilicity compared to phenyl-substituted analogues like 1-phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (Figure 15J) .
  • 3-Nitrobenzamide vs. acetohydrazide: The 3-nitrobenzamide substituent differs from acetohydrazide derivatives (e.g., Figure 15K), which exhibit EGFR inhibition (IC50: 0.186 µM for compound 237) .

Spectral Data Comparison

Compound C=O IR (cm⁻¹) Key Substituents Reference
Target compound ~1700* tert-butyl, 3-nitrobenzamide -
Compound 1 () 1703 phenoxy, pyrido-triazolo
Compound 237 () - benzylidene acetohydrazide

*Predicted based on analogues.

EGFR Inhibition and Apoptosis

Pyrazolo[3,4-d]pyrimidines with acetohydrazide substituents (e.g., compound 237) show EGFR inhibition (IC50: 0.186 µM) and apoptosis induction (34.55 ± 2.381 µM in MCF-7 cells) . The target compound’s nitrobenzamide group may similarly target the ATP-binding pocket, though its IC50 remains uncharacterized.

Anticancer Activity

Urea derivatives (e.g., 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea) demonstrate in vivo anticancer activity, suggesting that the benzamide group in the target compound could be optimized for enhanced efficacy .

Data Tables

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound R1 (N1) R2 (C5) Key Activity
Target compound tert-butyl 3-nitrobenzamide Kinase inhibition*
Figure 15K () phenyl benzylidene acetohydrazide EGFR IC50: 0.186 µM
Example 53 () 1-(chromen-yl)ethyl 2-fluoro-N-isopropylbenzamide Anticancer (MP: 175–178°C)
Compound 1 () phenoxy pyrido-triazolo Synthetic intermediate

Table 2: In Vitro Activity of Analogues

Compound MCF-7 IC50 (µM) EGFR IC50 (µM) Apoptosis Activity (vs. control)
237 () 34.55 ± 2.381 0.186 Moderate
235 () 60.02 ± 2.716 - Highest apoptosis
Erlotinib () - 0.03 N/A

Q & A

Basic: What synthetic methodologies are optimal for synthesizing N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the condensation of pyrazole-5-amines with β-oxoesters to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization with 3-nitrobenzamide requires amidation or coupling reactions. Key parameters include:

  • Temperature control : Reactions are often conducted under reflux (80–120°C) to enhance reactivity while minimizing side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol or THF may be used for crystallization .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or coupling agents (EDC/HOBt) optimize amide bond formation .
    Post-synthesis, column chromatography or recrystallization ensures >95% purity .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., tert-butyl singlet at ~1.3 ppm, pyrimidine carbonyl at ~170 ppm) .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ peak matching C₁₇H₁₈N₆O₄) .
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Advanced: What experimental strategies elucidate its enzyme inhibition mechanisms?

Answer:
Mechanistic studies combine:

  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for kinases or phosphatases) under varied ATP concentrations to determine competitive/non-competitive inhibition .
  • X-ray crystallography : Resolve binding modes with target enzymes (e.g., hydrogen bonding between the nitro group and catalytic lysine residues) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔG, Kd) and thermodynamic profiles .

Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Answer:
SAR studies systematically modify substituents:

  • Nitrobenzamide moiety : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
  • Pyrimidine core : Introduce methyl or halogens at C3/C4 to improve metabolic stability .
  • tert-butyl group : Test smaller alkyl chains (e.g., isopropyl) to reduce steric hindrance .
    Bioassays (e.g., cell viability assays, kinase profiling) prioritize derivatives with sub-μM IC₅₀ and low cytotoxicity .

Advanced: What computational approaches predict biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screens against protein databases (PDB) to prioritize targets (e.g., EGFR, VEGFR2) based on docking scores (<-9.0 kcal/mol) .
  • Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for target engagement .
  • MD simulations : Assess binding stability over 100-ns trajectories (RMSD <2.0 Å) .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal assays : Validate antiproliferative activity via both MTT and clonogenic assays .
  • Pharmacokinetic profiling : Measure plasma stability (t₁/₂ >2 h) and microsomal metabolism to rule out false positives .
  • Batch reproducibility : Re-synthesize compounds under standardized conditions and re-test .

Advanced: What formulation challenges arise due to physicochemical properties?

Answer:
The compound’s low aqueous solubility (<10 μg/mL) and high logP (~3.5) necessitate:

  • Nanoparticle encapsulation : Use PLGA or liposomes (size <200 nm, PDI <0.2) to enhance bioavailability .
  • Salt formation : Screen with HCl or sodium glycocholate to improve dissolution .
  • Co-solvent systems : Test PEG 400/water mixtures (up to 30% w/v) for parenteral delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.